Vat-Cit-PAB-Monomethyl Dolastatin 10

Beschreibung

BenchChem offers high-quality Vat-Cit-PAB-Monomethyl Dolastatin 10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vat-Cit-PAB-Monomethyl Dolastatin 10 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C60H93N11O11S |

|---|---|

Molekulargewicht |

1176.5 g/mol |

IUPAC-Name |

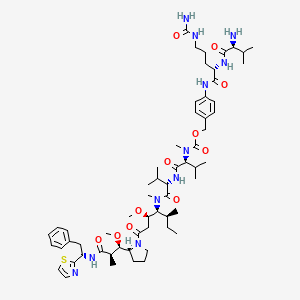

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C60H93N11O11S/c1-14-38(8)51(46(80-12)33-47(72)71-30-19-23-45(71)52(81-13)39(9)53(73)67-44(57-63-29-31-83-57)32-40-20-16-15-17-21-40)69(10)58(77)49(36(4)5)68-56(76)50(37(6)7)70(11)60(79)82-34-41-24-26-42(27-25-41)65-54(74)43(22-18-28-64-59(62)78)66-55(75)48(61)35(2)3/h15-17,20-21,24-27,29,31,35-39,43-46,48-52H,14,18-19,22-23,28,30,32-34,61H2,1-13H3,(H,65,74)(H,66,75)(H,67,73)(H,68,76)(H3,62,64,78)/t38-,39+,43-,44-,45-,46+,48-,49-,50-,51-,52+/m0/s1 |

InChI-Schlüssel |

GXCUHADNABTLIA-VTSYECEKSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N |

Kanonische SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Vat-Cit-PAB-Monomethyl Dolastatin 10

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of Vat-Cit-PAB-Monomethyl Dolastatin 10, a key component of antibody-drug conjugates (ADCs). Monomethyl Dolastatin 10, also known as Monomethyl Auristatin E (MMAE), is a potent antimitotic agent. When combined with the Vat-Cit-PAB linker system, it forms a payload that can be attached to a monoclonal antibody, enabling targeted delivery to cancer cells. This document details the molecular interactions, cellular processes, and downstream signaling events that culminate in tumor cell death. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate critical pathways and experimental workflows.

Introduction: The Architecture of a Targeted Therapy

Antibody-drug conjugates represent a significant advancement in precision oncology, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy of an ADC is contingent on the synergy of its three core components: a monoclonal antibody that targets a tumor-associated antigen, a stable linker, and a potent cytotoxic payload. Vat-Cit-PAB-Monomethyl Dolastatin 10 constitutes the linker and payload portion of such a therapeutic.

-

Payload: Monomethyl Dolastatin 10 (MMAE) is a synthetic analog of the natural product dolastatin 10.[1] It is an exceptionally potent inhibitor of tubulin polymerization, a process crucial for cell division.[1][2] Its high toxicity necessitates its use within an ADC framework to avoid off-target effects.[1]

-

Linker: The Vat-Cit-PAB linker is a protease-cleavable system designed to be stable in the bloodstream and to release the MMAE payload within the target cancer cell.[3] It consists of:

-

Vat (Valine): An amino acid that, in conjunction with Citrulline, forms a dipeptide substrate for the lysosomal protease Cathepsin B.[4][5]

-

Cit (Citrulline): The second amino acid in the dipeptide cleavage site.[4][5]

-

PAB (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit bond, spontaneously decomposes to release the active MMAE payload.[3][6]

-

Step-by-Step Mechanism of Action

The therapeutic effect of an ADC utilizing the Vat-Cit-PAB-MMAE system is a multi-stage process, beginning with systemic administration and culminating in the induction of apoptosis in the target cancer cell.

Circulation, Targeting, and Internalization

Once administered, the ADC circulates through the bloodstream. The monoclonal antibody component guides the ADC to cancer cells that express the specific target antigen on their surface. Upon binding to the antigen, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[5]

Lysosomal Trafficking and Enzymatic Cleavage

Following internalization, the ADC is trafficked through the endosomal pathway to the lysosomes.[5] The acidic environment and high concentration of proteases within the lysosomes are critical for the release of the payload. The Val-Cit dipeptide of the linker is specifically recognized and cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[3][4][5]

Self-Immolation and Payload Release

The cleavage of the amide bond between citrulline and the PAB spacer triggers a cascade of spontaneous electronic rearrangements within the PAB unit.[3] This self-immolative process results in the release of the unmodified, fully active MMAE payload into the cytoplasm of the cancer cell.[3]

Disruption of Microtubule Dynamics

Released MMAE exerts its cytotoxic effect by potently inhibiting tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton, playing a vital role in the formation of the mitotic spindle during cell division. MMAE binds to tubulin dimers, preventing their assembly into microtubules.[7]

Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, as the cell is unable to form a functional mitotic spindle.[8] Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to programmed cell death.[8]

The Bystander Effect

MMAE is a membrane-permeable molecule.[4] This property allows it to diffuse out of the target, antigen-positive cancer cell and into the surrounding tumor microenvironment, where it can be taken up by and kill neighboring antigen-negative cancer cells.[2][4] This phenomenon, known as the bystander effect, is crucial for efficacy in heterogeneous tumors where not all cells express the target antigen.[2][9]

Signaling Pathways and Experimental Workflows

Signaling Pathway of MMAE-Induced Apoptosis

References

- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Characterization of the Val-Cit-PAB Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the Val-Cit-PAB (valine-citrulline-p-aminobenzyl alcohol) linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). The Val-Cit-PAB linker is a cathepsin B-cleavable dipeptide linker that offers enhanced stability in systemic circulation and targeted release of cytotoxic payloads within the tumor microenvironment. This document details experimental protocols, quantitative data, and characterization methodologies to assist researchers in the successful implementation of this linker technology.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent via a chemical linker. The linker's properties are paramount to the ADC's success, influencing its stability, efficacy, and safety. The Val-Cit-PAB linker system has gained prominence due to its dipeptide sequence (Val-Cit) that is selectively cleaved by cathepsin B, an enzyme often overexpressed in the lysosomal compartments of cancer cells. Following enzymatic cleavage, the p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified drug.

Synthesis of Val-Cit-PAB Linkers

Two common variants of the Val-Cit-PAB linker used in ADC development are the Fmoc-protected (Fmoc-Val-Cit-PAB-OH) and the Mc-protected (Mc-Val-Cit-PAB-OH) versions. The Fmoc group is a base-labile protecting group often used in peptide synthesis, while the maleimidocaproyl (Mc) group provides a reactive handle for conjugation to thiol groups on antibodies.

Synthesis of Fmoc-Val-Cit-PAB-OH

A reliable synthetic route to Fmoc-Val-Cit-PAB-OH involves the coupling of Fmoc-Val-Cit-OH with p-aminobenzyl alcohol. An alternative and improved methodology that avoids epimerization involves a six-step process starting from L-Citrulline, with an overall yield of approximately 50%.[1]

Experimental Protocol: Synthesis of Fmoc-Val-Cit-PAB-OH from Fmoc-Val-Cit-OH

-

Reaction Setup: Dissolve p-aminobenzyl alcohol (2.0 equivalents) in a 2:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).

-

Coupling: Add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ, 2.0 equivalents) to the solution and stir for 5 minutes at room temperature in the dark.

-

Addition of Dipeptide: Add Fmoc-Val-Cit-OH (1.0 equivalent) to the reaction mixture.

-

Reaction: Stir the solution at room temperature for 1.5 hours.

-

Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography.

Synthesis of Mc-Val-Cit-PAB-OH

The synthesis of Mc-Val-Cit-PAB-OH can be achieved through the deprotection of an Fmoc-protected intermediate followed by coupling with an activated maleimidocaproyl group.

Experimental Protocol: Synthesis of Mc-Val-Cit-PAB-OH

-

Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB-OH in dimethylformamide (DMF) and treat with triethylamine (B128534) to remove the Fmoc protecting group.

-

Activation of Maleimidocaproic Acid: In a separate flask, activate 6-maleimidohexanoic acid with N,N'-disuccinimidyl carbonate in DMF to generate the O-succinimide activated ester (Mc-OSu) in situ.

-

Coupling: Add the deprotected Val-Cit-PAB-OH amine to the activated Mc-OSu solution.

-

Reaction: Stir the reaction mixture at room temperature.

-

Purification: The final product, Mc-Val-Cit-PAB-OH, can be purified by chromatography to yield a single diastereomer.[1] This optimized final step can achieve yields of up to 95%.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of Val-Cit-PAB linker intermediates and final products.

| Compound/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Reference |

| Fmoc-Val-Cit-PAB-OH | C₃₃H₃₉N₅O₆ | 601.70 | 82-98% | [2][3] |

| Mc-Val-Cit-PAB-OH | C₂₈H₄₀N₆O₇ | 572.65 | ~95% (final step) | [1][4] |

| Val-Cit-PAB-OH | C₁₈H₂₉N₅O₄ | 379.45 | - |

Characterization of the Val-Cit-PAB Linker

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized linker. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure of the linker and its intermediates.

¹H NMR Characterization of Val-Cit-PAB-OH (in DMSO-d6, 400 MHz):

-

δ 10.07 (s, 1H): PAB aromatic proton.

-

δ 8.17 (br, 1H): Amide proton.

-

δ 7.54 (d, 2H): PAB aromatic protons.

-

δ 7.23 (d, 2H): PAB aromatic protons.

-

δ 6.01 (br, 1H): Amide proton.

-

δ 5.44 (d, 2H): PAB benzylic protons (CH₂OH).[5]

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a powerful tool for assessing the purity of the synthesized linker.

Typical HPLC Analysis Conditions:

-

Column: C18 reverse-phase (e.g., 5 µm particle size, 4.6 x 150 mm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm and/or 280 nm

-

Gradient: A typical gradient would run from low to high percentage of Mobile Phase B over a set time to elute compounds of varying hydrophobicity.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized linker, providing definitive identification.

| Compound | Expected [M+H]⁺ (m/z) |

| Fmoc-Val-Cit-PAB-OH | 602.3 |

| Mc-Val-Cit-PAB-OH | 573.3 |

Enzymatic Cleavage of the Val-Cit-PAB Linker

The defining feature of the Val-Cit-PAB linker is its susceptibility to cleavage by the lysosomal protease, cathepsin B. This targeted release mechanism is fundamental to the linker's function in ADCs.

Signaling Pathway and Mechanism of Action

The enzymatic cleavage of the Val-Cit linker and subsequent drug release follows a well-defined pathway.

Caption: Mechanism of ADC internalization and drug release.

Experimental Protocol: In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Val-Cit linker to enzymatic cleavage.

-

Reagent Preparation:

-

Prepare a stock solution of the Val-Cit-PAB-drug conjugate in DMSO.

-

Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5) containing a reducing agent like dithiothreitol (B142953) (DTT), which is required for cathepsin B activity.

-

Reconstitute recombinant human cathepsin B in an appropriate buffer.

-

-

Assay Procedure:

-

In a microplate, combine the assay buffer and the drug-linker conjugate.

-

Initiate the reaction by adding the activated cathepsin B solution.

-

Incubate the plate at 37°C.

-

-

Time Points and Quenching:

-

At various time points (e.g., 0, 30, 60, 120 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile with 0.1% TFA).

-

-

Analysis:

-

Analyze the samples by HPLC to quantify the amount of released drug over time.

-

Experimental Workflows

Visualizing the experimental workflows can aid in the planning and execution of the synthesis and characterization of the Val-Cit-PAB linker.

Synthesis Workflow

Caption: General synthesis workflow for Val-Cit-PAB linkers.

This technical guide provides a foundational understanding and practical protocols for the synthesis and characterization of the Val-Cit-PAB linker. By following these methodologies, researchers can confidently produce and validate this critical component for the development of next-generation Antibody-Drug Conjugates.

References

- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc-Val-Cit-PAB-OH, ADC linker, 159858-22-7 | BroadPharm [broadpharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. MC-Val-Cit-PAB-OH, ADC linker, 159857-80-4 | BroadPharm [broadpharm.com]

- 5. CN110835316A - Linker, linker-containing antibody drug conjugate and use of linker - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

Monomethyl Dolastatin 10 (MMAE): A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE), also known as Monomethyl Dolastatin 10, is a synthetic and highly potent antineoplastic agent.[1] It is a derivative of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. Due to its extreme cytotoxicity, MMAE is not used as a standalone drug but has become a critical component as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][] This technical guide provides an in-depth overview of the core physicochemical properties of MMAE, detailed experimental protocols for its characterization, and a summary of its mechanism of action.

Physicochemical Properties

The following tables summarize the key physicochemical properties of Monomethyl Dolastatin 10.

Table 1: General Physicochemical Properties of MMAE

| Property | Value | Source(s) |

| Chemical Formula | C₃₉H₆₇N₅O₇ | [3] |

| Molecular Weight | 717.98 g/mol | [3] |

| CAS Number | 474645-27-7 | [3] |

| Appearance | Solid powder | [4] |

| Purity | ≥99.0% | [4] |

Table 2: Solubility of MMAE

| Solvent | Solubility | Source(s) |

| DMSO | ≥ 48 mg/mL (66.85 mM) | [3] |

| Ethanol | Soluble | [3] |

| Water | < 0.1 mg/mL (insoluble) | [3] |

Table 3: Predicted Physicochemical Properties of MMAE

| Property | Predicted Value | Source(s) |

| Boiling Point | 873.5 ± 65.0 °C | [4] |

| Density | 1.088 ± 0.06 g/cm³ | [4] |

| pKa (Strongest Acidic) | 13.66 ± 0.20 | [4] |

| pKa (Strongest Basic) | Not Available | |

| logP | Not Available |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of MMAE. The following sections provide protocols for key experiments.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to determine the purity of MMAE and to detect any impurities.[5]

-

Instrumentation: HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[5]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[5]

-

Mobile Phase B: 0.1% TFA in Acetonitrile (B52724).

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Sample Preparation: Dissolve MMAE in a suitable solvent, such as DMSO, to a concentration of approximately 1 mg/mL.[5]

-

Procedure:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject a known volume of the MMAE sample.

-

Run the gradient program.

-

Monitor the chromatogram for the main MMAE peak and any impurity peaks.

-

Calculate the purity based on the peak area percentage of the main peak relative to the total peak area.

-

Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity for the identification and quantification of MMAE.[5]

-

Sample Preparation: Prepare a stock solution of MMAE in DMSO and dilute with an appropriate solvent to a concentration range of 1-1000 ng/mL.[5]

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis: Monitor for the specific mass-to-charge ratio (m/z) of MMAE and its fragments.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for the unambiguous structural elucidation of MMAE.[5]

-

Sample Preparation: Dissolve 5-10 mg of MMAE in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[5]

-

Experiments:

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to obtain information about the proton and carbon environments.[5]

-

2D NMR: For complete structural assignment, perform experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.[5]

-

-

Stability Assessment

This protocol outlines a method to assess the stability of MMAE in plasma.[6][7]

-

Materials: MMAE, human or animal plasma, phosphate-buffered saline (PBS), internal standard (e.g., Monomethyl auristatin F - MMAF), and an LC-MS/MS system.[6]

-

Procedure:

-

Spike MMAE into pre-warmed plasma at a defined concentration.[7]

-

Incubate the samples at 37°C.[7]

-

At various time points, withdraw aliquots and precipitate the plasma proteins using cold acetonitrile containing an internal standard.[6]

-

Centrifuge the samples and collect the supernatant.[6]

-

Analyze the supernatant by LC-MS/MS to quantify the remaining MMAE concentration.

-

Determine the degradation rate over time.

-

In Vitro Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.[8]

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of MMAE and incubate for a specified period (e.g., 72 hours).[8]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[8]

-

Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.[9]

Mechanism of Action and Signaling Pathways

Monomethyl auristatin E is a potent inhibitor of tubulin polymerization.[1] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1]

G2/M Cell Cycle Arrest Signaling Pathway

The disruption of microtubule dynamics by MMAE activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key ubiquitin ligase, preventing the degradation of cyclin B1 and securin. This leads to a sustained G2/M arrest.

Caption: Signaling pathway of MMAE-induced G2/M cell cycle arrest.

Apoptosis Signaling Pathway

Prolonged G2/M arrest triggers the intrinsic pathway of apoptosis. This involves the activation of pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then initiates the caspase cascade, culminating in the execution of apoptosis.[10]

Caption: Intrinsic apoptosis pathway initiated by MMAE.

Experimental Workflow: MMAE Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of a synthesized batch of MMAE.

Caption: Experimental workflow for MMAE purity validation.

Conclusion

Monomethyl Dolastatin 10 is a highly potent cytotoxic agent with well-defined physicochemical properties and a clear mechanism of action. Its primary utility as a payload in antibody-drug conjugates necessitates rigorous characterization to ensure the safety and efficacy of these targeted cancer therapies. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working with this important molecule.

References

- 1. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

In Vitro Cytotoxicity of Free Monomethyl Dolastatin 10 (MMAE): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin E (MMAE), also known as Monomethyl Dolastatin 10, is a potent synthetic antineoplastic agent. Originally derived from the natural product dolastatin 10, isolated from the sea hare Dolabella auricularia, MMAE exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3] Due to its high potency, free MMAE is often too toxic for systemic administration. However, its efficacy is harnessed in the form of antibody-drug conjugates (ADCs), which facilitate targeted delivery to cancer cells.[1] This guide provides an in-depth overview of the in vitro cytotoxicity of free MMAE, including quantitative data on its activity across various cancer cell lines, detailed experimental protocols for assessing its effects, and a visualization of its mechanism of action.

Quantitative Cytotoxicity Data

The in vitro potency of free MMAE is typically evaluated by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. MMAE consistently demonstrates potent cytotoxicity in the nanomolar to sub-nanomolar range across a variety of cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [1] |

| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [1] |

| RAMOS | Burkitt's Lymphoma | 0.12 | [4] |

| SKBR3 | Breast Cancer | 0.09 | [4] |

| PC-3 | Prostate Cancer | ~2 | [3] |

| C4-2B | Prostate Cancer | ~2 | [3] |

| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [5] |

| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [5] |

| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [5] |

| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [5] |

| Pancreatic Cancer Cell Lines (unspecified) | Pancreatic Cancer | ~1 | [6] |

Mechanism of Action

Free MMAE readily crosses the cell membrane and exerts its cytotoxic effects through a well-defined mechanism of action that culminates in apoptosis.

Microtubule Disruption and Mitotic Arrest

The primary intracellular target of MMAE is tubulin. By binding to tubulin, MMAE inhibits its polymerization into microtubules.[1] Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division. The disruption of microtubule dynamics by MMAE prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[2][7]

Induction of Apoptosis

Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. This programmed cell death is a key outcome of MMAE's cytotoxic activity.[3] The sustained mitotic arrest is thought to activate a cascade of signaling events, although the precise molecular triggers are still under investigation. This ultimately leads to the activation of caspases, the executioners of apoptosis, and subsequent cell death.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro cytotoxicity of free MMAE.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Monomethyl auristatin E (MMAE)

-

MTT reagent (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >90%.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of free MMAE in complete culture medium at various concentrations (e.g., from picomolar to micromolar).

-

Remove the medium from the wells and add 100 µL of the MMAE dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with untreated cells as a negative control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[10]

-

Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each MMAE concentration relative to the untreated control cells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the MMAE concentration and use non-linear regression analysis to determine the IC50 value.

-

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

Cell cycle analysis is performed to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.[11][12]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Monomethyl auristatin E (MMAE)

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to a desired confluency in appropriate culture vessels.

-

Treat the cells with free MMAE at a concentration known to induce cell cycle arrest (e.g., near the IC50 value) for a specified time (e.g., 24 hours). Include an untreated control.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet in a small volume of PBS.

-

While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. This step also permeabilizes the cells.[12][13]

-

Incubate the cells in ethanol for at least 30 minutes on ice or store at -20°C for later analysis.[12]

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a PI staining solution that includes RNase A to degrade RNA and ensure that only DNA is stained.[12][14]

-

Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the PI with a 488 nm laser and collect the fluorescence emission in the appropriate channel (e.g., FL2 or FL3).

-

Collect data for at least 10,000 events per sample.

-

Use a low flow rate for better resolution.[12]

-

-

Data Analysis:

-

Gate on single cells to exclude doublets and aggregates.

-

Generate a histogram of PI fluorescence intensity.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

Free Monomethyl Dolastatin 10 (MMAE) is a highly potent cytotoxic agent that induces cell death in cancer cells at nanomolar concentrations. Its mechanism of action, involving the inhibition of tubulin polymerization, subsequent G2/M phase cell cycle arrest, and induction of apoptosis, is well-characterized. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of MMAE's cytotoxic effects. Understanding the in vitro cytotoxicity of free MMAE is crucial for the development and optimization of antibody-drug conjugates that utilize this powerful payload for targeted cancer therapy.

References

- 1. scispace.com [scispace.com]

- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 3. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

A Technical Guide for Researchers and Drug Development Professionals

<_- an in-depth technical guide on the discovery and history of dolastatin its synthetic analogs for researchers scientists drug development professionals>## The Discovery and Evolution of Dolastatin 10: From Marine Mollusk to Potent Anticancer Agents

Introduction: Dolastatin 10, a natural pentapeptide, has carved a significant niche in the landscape of anticancer research. Initially isolated from a marine sea hare, its extraordinary cytotoxicity and unique mechanism of action have spurred decades of research, leading to the development of potent synthetic analogs that form the cytotoxic payloads of several approved antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and the evolution of synthetic analogs of Dolastatin 10, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The story of Dolastatin 10 begins with the exploration of marine natural products. A persistent twenty-year investigation into the cell growth inhibitory constituents of the sea hare Dolabella auricularia from the Western Indian Ocean led to the isolation of fifteen unique peptide and depsipeptide compounds, collectively named dolastatins.[1] The isolation of Dolastatin 10 was a formidable challenge, requiring 1,600 kg of the sea hare to yield minute quantities (10⁻⁶ to 10⁻⁷% yield).[1]

First reported in 1987 by Pettit and his team, Dolastatin 10 was identified as a linear pentapeptide containing several unique amino acid residues.[2][3] Its structure was elucidated using NMR and mass spectrometry, and its absolute configuration was confirmed through total synthesis.[4] Later research suggested that the dolastatins found in the sea hare are likely of dietary origin, produced by cyanobacteria such as Symploca hydnoides, which the mollusk consumes.[3][5]

Early preclinical studies revealed that Dolastatin 10 possessed unprecedented potency against various cancer cell lines.[1] However, its journey into clinical trials as a standalone agent was hampered by a narrow therapeutic window, where systemic toxicity was a significant concern.[4][6] Despite showing occasional signs of efficacy, human clinical trials of Dolastatin 10 and its C-terminal analog, auristatin PE, ultimately failed due to an unfavorable balance between toxicity and therapeutic effect.[4][7] This challenge, however, paved the way for its revolutionary application as a payload in ADCs, where its potent cytotoxicity could be targeted directly to cancer cells, minimizing systemic exposure.[4][8]

References

- 1. asu.elsevierpure.com [asu.elsevierpure.com]

- 2. Differential effects of active isomers, segments, and analogs of dolastatin 10 on ligand interactions with tubulin. Correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacognosy.us [pharmacognosy.us]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase II Trial of Dolastatin-10, a Novel Anti-Tubulin Agent, in Metastatic Soft Tissue Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Disrupting the Cellular Scaffolding: A Technical Guide to Tubulin Polymerization Inhibition by Auristatins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underpinning the inhibition of tubulin polymerization by auristatins, a class of potent antimitotic agents. Auristatins, particularly Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), are highly effective cytotoxic payloads utilized in Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. Their efficacy stems from their ability to interfere with microtubule dynamics, which are fundamental to cell division and survival. This document details their mechanism of action, presents key quantitative data, outlines experimental protocols for their characterization, and visualizes the critical pathways and workflows involved.

The Core Mechanism: Destabilizing Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for maintaining cell structure, facilitating intracellular transport, and forming the mitotic spindle during cell division. The constant flux between polymerization (growth) and depolymerization (shrinkage) is critical for their function. Auristatins exert their cytotoxic effects by disrupting this delicate equilibrium.[1]

Binding to the Vinca (B1221190) Domain on β-Tubulin

Auristatins are synthetic analogs of the natural marine product dolastatin 10.[2][3] High-resolution crystallographic studies have revealed that auristatins bind to the vinca domain at the interface between two longitudinally aligned tubulin dimers.[2] This binding site partially overlaps with that of vinca alkaloids but extends further toward the exchangeable GTP-binding site on the β-tubulin subunit.[1] By occupying this site, auristatins sterically hinder the conformational changes required for the tubulin dimer to adopt a straight structure, which is necessary for its incorporation into the growing microtubule lattice. This interference effectively blocks the polymerization process.[1]

The net result is a shift in the equilibrium towards microtubule depolymerization, leading to the disassembly of the microtubule network.[2] This disruption is particularly catastrophic during mitosis, as it prevents the formation of a functional mitotic spindle, a requisite for the proper segregation of chromosomes into daughter cells.

Quantitative Analysis of Auristatin Activity

The potency of auristatins can be quantified through various biochemical and cell-based assays. The following tables summarize key parameters such as tubulin binding affinity (K D), inhibition of tubulin polymerization (IC 50), and cytotoxic activity against cancer cell lines (IC 50).

Table 1: Tubulin Binding Affinity and Polymerization Inhibition

This table presents data on the direct interaction of auristatins with purified tubulin. A lower K D value indicates stronger binding affinity, while a lower IC 50 value signifies more potent inhibition of microtubule assembly in a cell-free system.

| Compound | Parameter | Value | Assay Method | Reference(s) |

| FI-MMAE (FITC-labeled) | K D | 291 nM | Fluorescence Polarization | [4] |

| FI-MMAF (FITC-labeled) | K D | 63 nM | Fluorescence Polarization | [4] |

| Dolastatin 10 | IC 50 | 1.2 µM | In Vitro Tubulin Polymerization | [1] |

| MMAE | EC 50 | ~3.0 µM | In Vitro Tubulin Polymerization | [5] |

Note: The ~5-fold higher binding affinity of MMAF compared to MMAE is attributed to the C-terminal phenylalanine residue of MMAF, which can form an extended hydrogen bond network with amino acids in the tubulin binding pocket.[4][6]

Table 2: In Vitro Cytotoxicity of Free Auristatins

This table summarizes the half-maximal inhibitory concentration (IC 50) of free auristatins on the proliferation of various human cancer cell lines. These values highlight the potent, often nanomolar, cytotoxicity of these compounds.

| Compound | Cell Line | Cancer Type | IC 50 (nM) | Reference(s) |

| MMAE | SK-BR-3 | Breast Cancer | 3.27 | [7][8] |

| HEK293 | Kidney | 4.24 | [7][8] | |

| BxPC-3 | Pancreatic Cancer | 0.16 - 0.5 | [9] | |

| MCF-7 | Breast Cancer | 0.9 | [6] | |

| Various Lymphoma Lines | Lymphoma | 0.039 - 1.35 | [6] | |

| MMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [10][11] |

| H3396 | Breast Carcinoma | 105 | [10][11] | |

| 786-O | Renal Cell Carcinoma | 257 | [10][11] | |

| Caki-1 | Renal Cell Carcinoma | 200 | [10][11] | |

| General Range | Various Cancers | 100 - 250 | [6] | |

| Auristatin E | A549 | Lung Adenocarcinoma | 5.03 | [12] |

Note: The significantly lower cytotoxicity of free MMAF compared to free MMAE is largely due to its charged C-terminal phenylalanine, which impairs its ability to passively diffuse across cell membranes. When delivered intracellularly via an ADC, MMAF's cytotoxic potential is comparable to that of MMAE.

Downstream Cellular Effects: Cell Cycle Arrest and Apoptosis

The inhibition of tubulin polymerization by auristatins triggers a cascade of cellular events, culminating in programmed cell death.

G2/M Cell Cycle Arrest

The failure to form a proper mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The SAC halts the cell cycle in the G2/M phase, preventing cells with misaligned chromosomes from proceeding into anaphase.[1] Prolonged arrest at this checkpoint is a hallmark of treatment with microtubule-targeting agents.[1]

Induction of Apoptosis

If the cell cannot resolve the mitotic arrest, it is directed to undergo apoptosis. Auristatin-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway. Disruption of the microtubule network leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2. This releases the inhibition on pro-apoptotic proteins Bax and Bak, which then form pores in the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c activates a caspase cascade (initiator caspase-9 and effector caspase-3), leading to the execution of apoptosis.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. adcreview.com [adcreview.com]

- 4. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. scispace.com [scispace.com]

- 8. Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293 | Novelty in Biomedicine [journals.sbmu.ac.ir]

- 9. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MMAF | Microtubule Associated | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

Navigating the Labyrinth of Stability and Solubility: A Technical Guide to Vat-Cit-PAB-Monomethyl Dolastatin 10

For Researchers, Scientists, and Drug Development Professionals

The potent cytotoxic agent, Monomethyl Dolastatin 10 (MMAE), when conjugated to a monoclonal antibody through a Vat-Cit-PAB linker system, represents a promising therapeutic strategy in oncology. However, the efficacy and safety of the resulting Antibody-Drug Conjugate (ADC) are intrinsically linked to the physicochemical properties of this drug-linker construct. This in-depth technical guide provides a comprehensive overview of the critical solubility and stability characteristics of Vat-Cit-PAB-Monomethyl Dolastatin 10, offering valuable insights for researchers and drug development professionals.

Executive Summary

Vat-Cit-PAB-Monomethyl Dolastatin 10, a key component of several ADCs, exhibits high solubility in organic solvents such as DMSO and ethanol, but limited solubility in aqueous media. Its stability is a multi-faceted issue, primarily governed by the enzymatic cleavability of the valine-citrulline (Val-Cit) linker and the pH-dependent hydrolysis of the maleimide (B117702) group within the linker. Understanding these parameters is crucial for formulation development, predicting in vivo behavior, and ensuring the therapeutic efficacy and safety of the final ADC product.

Data Presentation: A Quantitative Overview

The following tables summarize the available quantitative data on the solubility and stability of Vat-Cit-PAB-Monomethyl Dolastatin 10 and its key components.

Table 1: Solubility of vc-MMAE and MMAE

| Compound | Solvent | Solubility |

| vc-MMAE | DMSO | Soluble |

| vc-MMAE | Ethanol | Soluble |

| vc-MMAE | Water | Poorly soluble |

| MMAE | DMSO | Up to 20 mM |

| MMAE | Ethanol | ~25 mg/mL |

| MMAE | Dimethylformamide | ~20 mg/mL |

| MMAE | PBS (pH 7.2) | ~0.5 mg/mL |

Table 2: Stability of vc-MMAE ADCs in Plasma

| Plasma Source | Stability Characteristic | Observation |

| Human | Linker Stability | Generally stable, with minimal premature cleavage of the Val-Cit linker. |

| Mouse | Linker Stability | Unstable due to the activity of carboxylesterase 1C, leading to premature drug release. |

| Rat | Linker Stability | More stable than in mouse plasma, but still susceptible to some enzymatic cleavage. |

Table 3: Factors Influencing the Stability of the Maleimide Linker

| Factor | Effect on Stability |

| pH | Hydrolysis of the succinimide (B58015) ring is accelerated at higher pH, leading to a more stable, ring-opened form that is resistant to retro-Michael reaction. |

| Temperature | Increased temperature can accelerate the rate of succinimide ring hydrolysis. |

| Adjacent Chemical Groups | The chemical environment around the maleimide can influence its hydrolysis rate. |

Experimental Protocols: Methodologies for Key Experiments

Detailed methodologies are essential for reproducible and reliable assessment of solubility and stability. Below are protocols for key experiments.

Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer over time.

Materials:

-

Vat-Cit-PAB-Monomethyl Dolastatin 10 (or close analog)

-

DMSO (anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Plate shaker

-

Nephelometer or UV/Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the DMSO stock solution to each well.

-

Add PBS to each well to achieve a range of final compound concentrations.

-

Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with continuous shaking for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, measure the turbidity of the solutions using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).

-

Alternatively, for a more quantitative "shake-flask" method, after incubation, centrifuge the plate to pellet any precipitate.

-

Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Plasma Stability Assay using LC-MS

This assay evaluates the stability of the ADC, specifically the integrity of the linker, in a plasma matrix.

Materials:

-

Antibody-drug conjugate (ADC) with Vat-Cit-PAB-Monomethyl Dolastatin 10

-

Human, mouse, or rat plasma

-

Incubator at 37°C

-

Protein A or G magnetic beads

-

Wash buffers (e.g., PBS)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer)

-

Neutralization buffer (e.g., Tris buffer)

-

Reducing agent (e.g., DTT)

-

LC-MS system

Procedure:

-

Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.

-

At various time points (e.g., 0, 1, 4, 24, 48, 72 hours), take an aliquot of the plasma-ADC mixture.

-

Capture the ADC from the plasma using protein A or G magnetic beads.

-

Wash the beads to remove non-specifically bound plasma proteins.

-

Elute the ADC from the beads using an elution buffer and immediately neutralize the eluate.

-

For analysis of the intact ADC, directly inject the eluate into the LC-MS system.

-

For analysis of the light and heavy chains, reduce the eluted ADC with DTT before LC-MS analysis.

-

Analyze the data to determine the drug-to-antibody ratio (DAR) and identify any fragments or degradation products over time.

Forced Degradation Study

This study is designed to identify potential degradation pathways of the ADC under stress conditions.

Stress Conditions:

-

Acid/Base Hydrolysis: Incubate the ADC in buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9) at an elevated temperature (e.g., 40-60°C).

-

Oxidation: Treat the ADC with an oxidizing agent (e.g., 0.03% hydrogen peroxide) at room temperature.

-

Thermal Stress: Incubate the ADC at elevated temperatures (e.g., 40°C, 60°C) for an extended period.

-

Photostability: Expose the ADC to light according to ICH Q1B guidelines.

Analysis:

Following exposure to each stress condition, analyze the samples using a combination of analytical techniques to identify and quantify degradation products. These techniques may include:

-

Size Exclusion Chromatography (SEC): To detect aggregation and fragmentation.

-

Ion-Exchange Chromatography (IEX): To assess changes in charge variants.

-

Hydrophobic Interaction Chromatography (HIC): To monitor changes in hydrophobicity and DAR.

-

LC-MS/MS: For identification of specific degradation products, such as cleaved linker-drug or modifications to the antibody.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the stability and analysis of Vat-Cit-PAB-Monomethyl Dolastatin 10.

Caption: Signaling pathway of ADC internalization and payload release.

Caption: Experimental workflow for a kinetic solubility assay.

Caption: Experimental workflow for a plasma stability assay.

Caption: Logical relationships of factors influencing ADC stability.

Methodological & Application

Application Notes and Protocols for the Conjugation of Val-Cit-PAB-Monomethyl Dolastatin 10 to Antibodies

Introduction

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a small molecule cytotoxin. This application note provides a detailed protocol for the conjugation of Monomethyl Dolastatin 10 (MMAE), also known as Monomethyl Auristatin E, to a monoclonal antibody using a cleavable Valine-Citrulline p-aminobenzylcarbamate (Val-Cit-PAB) linker.

The drug-linker, Val-Cit-PAB-MMAE, is comprised of three key components:

-

Monomethyl Dolastatin 10 (MMAE): A potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][]

-

Val-Cit Linker: A dipeptide linker that is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[1][3] This ensures the targeted release of the cytotoxic payload within the cancer cell.[4]

-

PAB Spacer: A p-aminobenzylcarbamate self-immolative spacer that connects the linker to the drug.[5] Upon cleavage of the Val-Cit peptide, the PAB spacer facilitates the release of the active, unmodified MMAE.[6]

The conjugation process typically involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, followed by the covalent attachment of a maleimide-activated Val-Cit-PAB-MMAE.[7][8] The resulting ADC is a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR), which must be purified and characterized.[9]

Experimental Protocols

This section details the step-by-step methodology for the preparation, conjugation, purification, and characterization of a Val-Cit-PAB-MMAE ADC.

Antibody Preparation and Partial Reduction

This protocol aims to reduce the interchain disulfide bonds of an IgG antibody to generate free sulfhydryl (thiol) groups for conjugation.

Materials:

-

Monoclonal Antibody (mAb) in Phosphate-Buffered Saline (PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Conjugation Buffer: 50 mM Tris, 2 mM EDTA, pH 7.5

Procedure:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer.

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the conjugation buffer.

-

Add TCEP to the antibody solution to achieve a final molar excess of 2.0-2.5 equivalents. The precise amount should be optimized for each specific antibody to achieve the desired number of free thiols.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. This step partially reduces the disulfide bonds.

-

Allow the solution to cool to room temperature before proceeding to the conjugation step.

Drug-Linker Conjugation

This protocol describes the covalent attachment of the maleimide-activated drug-linker to the reduced antibody.

Materials:

-

Reduced antibody solution from the previous step

-

Maleimide-activated Val-Cit-PAB-MMAE (vc-MMAE)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Prepare a stock solution of vc-MMAE in DMSO (e.g., 10 mM).

-

Add the vc-MMAE stock solution to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker over the antibody is typically used to drive the reaction to completion.[10]

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light.[5][11] The maleimide (B117702) groups on the drug-linker will react with the free thiol groups on the antibody.

-

To quench the reaction, add a 5-fold molar excess of N-acetylcysteine or cysteine relative to the vc-MMAE and incubate for an additional 20 minutes. This step caps (B75204) any unreacted maleimide groups.

ADC Purification

Purification is critical to remove unconjugated drug-linker, solvents, and quenching agents.[12] Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) are commonly used methods.[]

Materials:

-

Quenched conjugation reaction mixture

-

Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Sephadex G-25 column or TFF system with an appropriate molecular weight cut-off (e.g., 30 kDa)

Procedure (using SEC):

-

Equilibrate a Sephadex G-25 column with at least 3 column volumes of cold PBS (4°C).

-

Load the quenched reaction mixture onto the column.

-

Elute the ADC with cold PBS. The ADC, being a large molecule, will elute first in the void volume.

-

Collect the fractions containing the purified ADC, which can be identified by monitoring UV absorbance at 280 nm.[14]

-

Pool the ADC-containing fractions.

ADC Characterization

Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy

The average number of drug molecules conjugated to each antibody can be estimated using UV-Vis spectroscopy.

Procedure:

-

Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for MMAE (typically ~248 nm).[10]

-

Calculate the concentration of the antibody and the drug using the Beer-Lambert law (A = εbc) with their respective extinction coefficients.

-

The average DAR is calculated as the molar ratio of the drug to the antibody.

DAR Distribution and Purity by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker, allowing for the quantification of different DAR species (DAR0, DAR2, DAR4, etc.).[1]

Typical HIC-HPLC Conditions:

-

Column: A HIC column suitable for antibody analysis (e.g., Butyl-NPR).[10]

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[10][11]

-

Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).[11]

-

Gradient: A linear gradient from high salt to low salt is used to elute the ADC species. Species with higher DAR values are more hydrophobic and will elute later.[11]

-

Detection: UV at 280 nm.

Aggregate Analysis by Size Exclusion Chromatography (SEC)

SEC is used to determine the percentage of high molecular weight species (aggregates) in the final ADC preparation.[14]

Typical SEC-HPLC Conditions:

-

Column: A SEC column suitable for monoclonal antibodies.

-

Mobile Phase: Isocratic elution with a buffer such as PBS.

-

Detection: UV at 280 nm.

-

Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the peak areas in the chromatogram.

Data Presentation

The following table summarizes the key quantitative parameters and expected outcomes for the conjugation protocol.

| Parameter | Typical Value/Range | Expected Outcome |

| Antibody Reduction | ||

| Antibody Concentration | 5-10 mg/mL | - |

| TCEP Molar Excess | 2.0-2.5 equivalents | Generation of 4-8 reactive thiol groups per antibody |

| Incubation Time/Temp | 1-2 hours at 37°C | Partial and controlled reduction of interchain disulfides |

| Conjugation | ||

| Drug-Linker Molar Excess | 5-10 fold | High conjugation efficiency (>95%)[1] |

| Reaction Time/Temp | 1-4 hours at RT | Covalent linkage of vc-MMAE to antibody thiols |

| Characterization | ||

| Average DAR (UV-Vis/HIC) | 3.5 - 4.0 | An optimal balance of potency and stability[7][15] |

| Monomer Purity (SEC) | >95% | Low level of aggregation, ensuring product quality |

| Free Drug-Linker | <1% | Efficient removal of cytotoxic impurities |

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the potency of the purified ADC on antigen-positive (target) and antigen-negative (non-target) cancer cell lines.[10]

Materials:

-

Target and non-target cell lines

-

Cell culture medium and supplements

-

96-well plates

-

Purified ADC, unconjugated antibody, and free MMAE

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[10]

Procedure:

-

Cell Seeding: Seed the target and non-target cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]

-

Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in cell culture medium. Add the treatments to the cells.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.[5]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to form formazan (B1609692) crystals.[10]

-

Solubilization: Add the solubilization buffer to dissolve the crystals.

-

Data Analysis: Measure the absorbance at 570 nm. The results are used to calculate the IC50 (half-maximal inhibitory concentration) for each compound.

Mandatory Visualizations

Caption: Experimental workflow for ADC conjugation.

Caption: Mechanism of action of a vc-MMAE ADC.

References

- 1. cellmosaic.com [cellmosaic.com]

- 3. Val-Cit-PAB-MMAE - Creative Biolabs [creative-biolabs.com]

- 4. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - Total Antibody Quantification for MMAE-Conjugated AntibodyâDrug Conjugates: Impact of Assay Format and Reagents - American Chemical Society - Figshare [acs.figshare.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography [mdpi.com]

- 14. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Determining the Drug-to-Antibody Ratio (DAR) for Val-Cit-PAB Antibody-Drug Conjugates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) that utilize a Valine-Citrulline (Val-Cit) cleavable linker with a p-aminobenzyl (PAB) spacer. Accurate DAR determination is a critical quality attribute (CQA) that directly impacts the efficacy, safety, and pharmacokinetics of an ADC.[1][2][3]

The Val-Cit linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[4][5] This targeted release mechanism enhances the therapeutic window of the cytotoxic payload. This document outlines the most common analytical techniques for DAR determination: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Introduction to Val-Cit-PAB ADCs and DAR

Antibody-drug conjugates are a class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug.[1][2] The linker chemistry is crucial for the ADC's performance. The Val-Cit-PAB linker system is a well-established cleavable linker strategy. Upon internalization of the ADC into the target cancer cell, the Val-Cit dipeptide is cleaved by Cathepsin B within the lysosome.[4][5] This cleavage initiates a self-immolative cascade through the PAB spacer, leading to the release of the active cytotoxic drug.

The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody. It is a critical parameter to monitor as it influences the ADC's therapeutic index. A low DAR may result in suboptimal efficacy, while a high DAR can lead to increased toxicity and potential for aggregation due to increased hydrophobicity.[6][7]

Analytical Methodologies for DAR Determination

Several analytical techniques can be employed to determine the DAR of Val-Cit-PAB ADCs. The choice of method often depends on the conjugation strategy (e.g., cysteine vs. lysine (B10760008) conjugation), the desired level of detail, and the available instrumentation.

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for DAR determination, particularly for cysteine-linked ADCs.[8][9][10] It separates ADC species based on their hydrophobicity under non-denaturing conditions.[9] As the number of conjugated drug-linker moieties increases, the overall hydrophobicity of the ADC increases, leading to stronger retention on the HIC column.

The resulting chromatogram shows a distribution of peaks corresponding to the antibody with different numbers of drugs attached (e.g., DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC). The weighted average DAR is calculated from the relative peak areas of each species.[8][11]

Experimental Protocol: DAR Determination by HIC

Objective: To determine the average DAR and drug load distribution of a Val-Cit-PAB ADC using HIC.

Materials:

-

Val-Cit-PAB ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 10% Isopropanol)

-

HPLC or UPLC system with a UV detector

Procedure:

-

Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

-

Chromatographic Conditions:

-

Column Temperature: 25°C

-

Flow Rate: 0.5 mL/min

-

Detection: UV at 280 nm and/or 252 nm (if the drug has a distinct absorbance)

-

Gradient:

-

0-5 min: 100% Mobile Phase A (isocratic)

-

5-35 min: Linear gradient from 100% Mobile Phase A to 100% Mobile Phase B

-

35-40 min: 100% Mobile Phase B (isocratic)

-

40-45 min: Re-equilibration with 100% Mobile Phase A

-

-

-

Data Analysis:

-

Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the percentage of each species relative to the total peak area.

-

Calculate the weighted average DAR using the following formula: DAR = (Σ (% Peak Area of each species * Number of drugs for that species)) / 100

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another powerful technique for DAR analysis.[12][13] For cysteine-linked ADCs, the antibody is typically reduced to separate the light and heavy chains prior to analysis.[8] The different drug-loaded chains are then separated based on their hydrophobicity. This method provides information on the drug distribution on each chain.

Experimental Protocol: DAR Determination by RP-HPLC of Reduced ADC

Objective: To determine the average DAR by analyzing the drug distribution on the light and heavy chains of a reduced Val-Cit-PAB ADC.

Materials:

-

Val-Cit-PAB ADC sample

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

RP-HPLC column (e.g., C4 or C8)

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

HPLC or UPLC system with a UV detector

Procedure:

-

Sample Reduction:

-

To 50 µg of ADC (at 1 mg/mL), add DTT to a final concentration of 10 mM.

-

Incubate at 37°C for 30 minutes.

-

-

Chromatographic Conditions:

-

Column Temperature: 75°C

-

Flow Rate: 0.5 mL/min

-

Detection: UV at 280 nm and 214 nm

-

Gradient:

-

0-5 min: 30% Mobile Phase B

-

5-35 min: Linear gradient from 30% to 60% Mobile Phase B

-

35-40 min: Gradient to 90% Mobile Phase B

-

40-45 min: Re-equilibration with 30% Mobile Phase B

-

-

-

Data Analysis:

-

Identify and integrate the peaks corresponding to the unconjugated light chain (LC), drug-loaded light chain (LC-D), unconjugated heavy chain (HC), and drug-loaded heavy chain species (HC-D1, HC-D2, etc.).

-

Calculate the weighted average DAR using the following formula, assuming an IgG1 antibody: DAR = (2 * Σ(Area_LC-D) / Σ(Area_LC + Area_LC-D)) + (2 * Σ(n * Area_HC-Dn) / Σ(Area_HC + Σ(Area_HC-Dn))) where 'n' is the number of drugs on the heavy chain for a given peak.

-

Mass Spectrometry (MS)

Mass spectrometry offers a highly accurate and detailed characterization of ADCs, including the precise mass of different drug-loaded species.[3] It can be coupled with liquid chromatography (LC-MS) for separation prior to mass analysis. Both intact ADC analysis under native conditions and analysis of reduced and deglycosylated subunits can be performed.

Experimental Protocol: DAR Determination by LC-MS of Intact ADC

Objective: To determine the DAR and identify different drug-loaded species of an intact Val-Cit-PAB ADC using native size-exclusion chromatography (SEC) coupled with MS.

Materials:

-

Val-Cit-PAB ADC sample

-

SEC column suitable for native protein analysis

-

Mobile Phase: MS-compatible buffer (e.g., 100 mM Ammonium Acetate)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation: Dilute the ADC sample to 0.1 mg/mL in the mobile phase.

-

Chromatographic Conditions (SEC):

-

Column Temperature: Ambient

-

Flow Rate: 0.2 mL/min

-

Isocratic elution with the MS-compatible buffer.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI) under native conditions (gentle source parameters).

-

Mass Range: m/z 2000-8000

-

Data Acquisition: Acquire data across the elution profile of the ADC.

-

-

Data Analysis:

-

Deconvolute the mass spectrum of the main ADC peak to obtain the zero-charge masses of the different species.

-

Identify the masses corresponding to the unconjugated antibody and the antibody conjugated with 1, 2, 3, etc., drug-linker molecules.

-

Calculate the weighted average DAR based on the relative intensities of the deconvoluted mass peaks.

-

Data Presentation

The quantitative data from each method should be summarized in clear and structured tables for easy comparison and tracking of ADC batches.

Table 1: Example HIC Data Summary

| DAR Species | Retention Time (min) | Peak Area (%) |

| DAR 0 | 15.2 | 10.5 |

| DAR 2 | 18.9 | 35.2 |

| DAR 4 | 22.1 | 40.8 |

| DAR 6 | 25.4 | 12.1 |

| DAR 8 | 28.3 | 1.4 |

| Weighted Average DAR | 3.9 |

Table 2: Example RP-HPLC Data Summary (Reduced ADC)

| Chain Species | Retention Time (min) | Peak Area (%) |

| Light Chain (LC) | 12.5 | 45.1 |

| LC + 1 Drug | 15.8 | 54.9 |

| Heavy Chain (HC) | 20.3 | 20.7 |

| HC + 1 Drug | 23.1 | 48.5 |

| HC + 2 Drugs | 25.9 | 28.3 |

| HC + 3 Drugs | 28.2 | 2.5 |

| Calculated Average DAR | 4.1 |

Table 3: Example Intact MS Data Summary

| Species | Observed Mass (Da) | Relative Abundance (%) |

| Ab + 0 Drugs | 148,050 | 8.2 |

| Ab + 1 Drug | 149,355 | 5.1 |

| Ab + 2 Drugs | 150,660 | 25.9 |

| Ab + 3 Drugs | 151,965 | 18.3 |

| Ab + 4 Drugs | 153,270 | 30.5 |

| Ab + 5 Drugs | 154,575 | 7.8 |

| Ab + 6 Drugs | 155,880 | 3.5 |

| Ab + 7 Drugs | 157,185 | 0.7 |

| Ab + 8 Drugs | 158,490 | 0.0 |

| Weighted Average DAR | 3.8 |

Visualizations

Val-Cit-PAB Linker Cleavage Pathway

References

- 1. adcreview.com [adcreview.com]

- 2. lcms.cz [lcms.cz]

- 3. benchchem.com [benchchem.com]

- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmiweb.com [pharmiweb.com]

- 11. waters.com [waters.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. agilent.com [agilent.com]

Application Notes & Protocols: Experimental Design for In Vivo Studies with Val-Cit-PAB ADCs in Mice

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The Valine-Citrulline (Val-Cit) dipeptide, connected to a p-aminobenzyloxycarbonyl (PABC) spacer, is a widely used cleavable linker system in ADCs, including the FDA-approved Adcetris®.[1][2] This linker is designed to be stable in systemic circulation and to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3] This targeted release mechanism aims to maximize efficacy while minimizing off-target toxicity.[4]

This document provides detailed application notes and protocols for designing and executing in vivo studies in mice to evaluate the efficacy and toxicity of Val-Cit-PAB-based ADCs.

Mechanism of Action of Val-Cit-PAB ADCs

The therapeutic action of a Val-Cit-PAB ADC follows a multi-step process. The ADC first binds to a specific antigen on the surface of a cancer cell.[] Following binding, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosome. Inside the acidic environment of the lysosome, Cathepsin B cleaves the Val-Cit dipeptide bond.[6] This cleavage event triggers the self-immolative collapse of the PABC spacer, leading to the release of the active cytotoxic payload into the cytoplasm, where it can induce cell death.[6]

Critical Consideration: Linker Instability in Mouse Plasma

A significant challenge in preclinical mouse studies is the instability of the Val-Cit linker in mouse plasma.[1][2] Mouse carboxylesterase 1c (Ces1c) can prematurely cleave the linker, leading to off-target payload release in the circulation.[2][3][7] This can result in decreased efficacy, increased systemic toxicity, and a narrower therapeutic window, potentially leading to the misleading failure of a promising ADC candidate in preclinical testing.[2][8]

Mitigation Strategies:

-

Linker Modification: Incorporating a hydrophilic amino acid, such as glutamic acid, to create a Glu-Val-Cit (EVCit) linker has been shown to significantly increase stability in mouse plasma while maintaining sensitivity to Cathepsin B.[1][3]

-

Ces1c Knockout Mice: Utilizing Ces1c knockout mouse strains can provide a more accurate assessment of linker stability and ADC performance.[3]

-

Pharmacokinetic Analysis: Conduct thorough PK studies to measure both total antibody and intact ADC levels to quantify the extent of premature cleavage.[1]